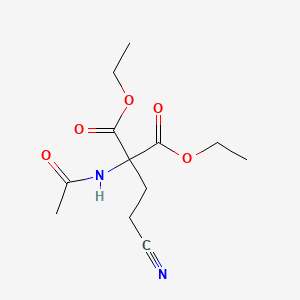
Diethyl (acetylamino)(2-cyanoethyl)malonate
概要
説明
Diethyl (acetylamino)(2-cyanoethyl)malonate is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure and properties make it valuable in medicinal chemistry, organic synthesis, and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (acetylamino)(2-cyanoethyl)malonate typically involves the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction conditions often include the use of ethyl acetate as a solvent, although this can lead to complications due to hydrolysis under alkaline conditions .
Industrial Production Methods
For industrial-scale production, a continuous reactor system is employed. Diethyl malonate and an alkaline catalyst are introduced into the reactor, followed by the addition of acrylonitrile to carry out the cyanoethylation reaction. The product, 2-cyanoethyl diethyl malonate, is then separated and purified through distillation processes .
化学反応の分析
Types of Reactions
Diethyl (acetylamino)(2-cyanoethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Reagents such as amines and catalysts like dicyclohexylcarbodiimide (DCC) are used.
Major Products
Substitution: Substituted malonates and cyanoethyl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Condensation: Amides and other nitrogen-containing compounds.
科学的研究の応用
Diethyl (acetylamino)(2-cyanoethyl)malonate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds and intermediates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it valuable in the development of new drugs and therapeutic agents.
Coordination Polymers: It is used in the synthesis of coordination polymers, which have applications in materials science.
作用機序
The mechanism of action of Diethyl (acetylamino)(2-cyanoethyl)malonate involves its ability to participate in various chemical reactions due to its functional groups. The cyano group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl cyanoacetate: Contains a cyano group and an ester group, used in similar nucleophilic substitution reactions.
Uniqueness
Diethyl (acetylamino)(2-cyanoethyl)malonate is unique due to the presence of both acetylamino and cyanoethyl groups, which provide additional reactivity and versatility in chemical synthesis compared to simpler malonate esters.
特性
IUPAC Name |
diethyl 2-acetamido-2-(2-cyanoethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-4-18-10(16)12(7-6-8-13,14-9(3)15)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFIJCPHRLZQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281109 | |
| Record name | Diethyl acetamido(2-cyanoethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-42-6 | |
| Record name | NSC20163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetamido(2-cyanoethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)


![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)


